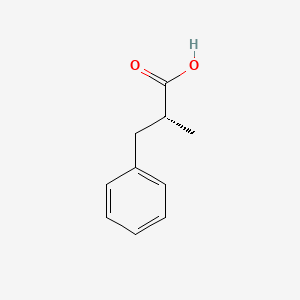

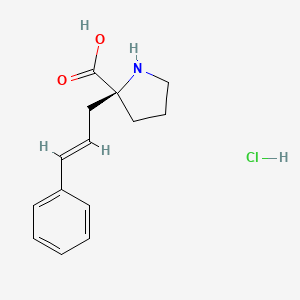

(2R)-2-甲基-3-苯基丙酸

描述

The compound “(2R)-2-methyl-3-phenylpropanoic acid” is likely an organic compound due to its structure. It contains a carboxylic acid group (-COOH), a phenyl group (a variant of a benzene ring), and a methyl group (-CH3). The “(2R)” denotes the configuration of the chiral center in the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the carboxylic acid group and the attachment of the phenyl and methyl groups at the correct positions and with the correct stereochemistry .Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the configuration of the chiral center .Chemical Reactions Analysis

The compound could participate in various chemical reactions. As a carboxylic acid, it could undergo reactions such as esterification or amide formation. The phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Physical properties of a compound like this could include its melting point, boiling point, solubility in various solvents, and crystal structure. Chemical properties could include its acidity (pKa), reactivity with various reagents, and stability under different conditions .科学研究应用

1. 光学分离和合成技术

- 研究已经探索了相关化合物的光学分离,例如与(2R)-2-甲基-3-苯基丙酸结构相似的化合物苏氨酸-2-氨基-3-羟基-3-苯基丙酸。技术包括使用不同的拆分剂和结晶方法来实现 90-97% 的光学纯度 (Shiraiwa 等人,2003 年)。

- 另一项关于 2-(α-羟基)芳基丙烯酸酯的合成、拆分和绝对构型的分配的研究也有助于了解类似化合物的化学行为和合成可能性 (Drewes 等人,1992 年)。

2. 在交叉偶联化学反应中的应用

- 该化合物已在间位 C-H 芳基化和甲基化方面进行了研究,展示了其在交叉偶联化学反应中的用途。这对于有机合成和新化学实体的开发具有重要意义 (Wan 等人,2013 年)。

3. 核磁共振研究和配位化合物

- 核磁共振 (NMR) 研究调查了类似化合物与钯等金属的相互作用,提供了对化合物在配位化学中的行为的见解 (Warnke & Trojanowska,1993 年)。

4. 药物化合物的开发

- 在药物研究中,3-苯基丙酸的衍生物因其在药物开发中的潜力而受到探索,例如在发现治疗糖尿病的有效 GPR40 激动剂方面 (Negoro 等人,2010 年)。

5. 了解立体化学

- 各种 3-苯基丙酸衍生物的立体化学一直是研究的主题,有助于理解手性分子及其在化学合成中的构型 (Watson & Youngson,1968 年)。

6. 在分子机器中的应用

- 对 2-氰基-2-苯基丙酸酐氨解的研究,产生了 2-氰基-2-苯基丙酸,对分子机器的开发具有影响,证明了该化合物在先进材料科学中的相关性 (Biagini 等人,2020 年)。

作用机制

Target of Action

It’s worth noting that similar compounds have been found to interact with various receptors and enzymes in the body .

Mode of Action

Similar compounds have been found to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, and modulating cellular signaling pathways .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism .

Pharmacokinetics

Similar compounds have been found to exhibit a variety of pharmacokinetic properties, including rapid absorption, wide distribution, extensive metabolism, and efficient excretion .

Result of Action

Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including modulation of receptor activity, alteration of enzyme function, and regulation of cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2R)-2-methyl-3-phenylpropanoic acid. Factors such as temperature, light, and humidity can affect the stability and degradation of the compound, potentially influencing its bioavailability and therapeutic efficacy .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIIDRLDHRQKPH-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-methyl-3-phenylpropanoic acid | |

CAS RN |

14367-67-0 | |

| Record name | (2R)-2-methyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2855766.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

![methyl 2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855769.png)

![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate](/img/structure/B2855774.png)

![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2855778.png)

![Ethyl 2-(2,6-difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855779.png)

![2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2855782.png)

![N-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2855786.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)